(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
The compound (6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as cefoperazone, is a third-generation cephalosporin antibiotic. Its molecular structure features:
- A 4-ethyl-2,3-dioxopiperazine group at the C-7 side chain, enhancing stability against bacterial β-lactamases .
- A 1-methyltetrazole-5-ylthio methyl group at the C-3 position, contributing to pharmacokinetic properties .
- A 4-hydroxyphenylacetyl moiety, which influences binding to penicillin-binding proteins (PBPs) .
Cefoperazone exhibits broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria (including Pseudomonas aeruginosa), and anaerobes. Its combination with β-lactamase inhibitors like sulbactam further expands its efficacy against resistant strains .
Properties
CAS No. |
951322-14-8 |
|---|---|
Molecular Formula |
C25H27N9O8S2 |
Molecular Weight |
645.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16+,22+/m0/s1 |
InChI Key |
GCFBRXLSHGKWDP-WJONJSRFSA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefoperazone is synthesized through a series of chemical reactions involving the formation of its core beta-lactam structure. The process typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with specific side chains to enhance its antibacterial properties. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the beta-lactam ring .
Industrial Production Methods
Industrial production of cefoperazone involves the reaction of cefoperazone acid with a sodium salt-forming agent in the presence of a solvent. The process includes crystallization, filtration, and drying steps to obtain cefoperazone sodium as the final product. The production method ensures high purity and yield of the antibiotic .
Chemical Reactions Analysis
Types of Reactions
Cefoperazone undergoes various chemical reactions, including:
Oxidation: Cefoperazone can be oxidized under specific conditions, leading to the formation of sulfoxides.
Reduction: Reduction reactions can modify the functional groups attached to the beta-lactam ring.
Substitution: Substitution reactions involve replacing specific side chains to alter the antibiotic’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH levels to maintain the integrity of the beta-lactam ring .
Major Products Formed
The major products formed from these reactions include modified cephalosporin derivatives with altered antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .
Scientific Research Applications
Cefoperazone has a wide range of scientific research applications, including:
Mechanism of Action
Cefoperazone exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final stages of bacterial cell wall synthesis, leading to cell lysis and death. The antibiotic is particularly effective against gram-negative bacteria due to its stability against beta-lactamases .
Comparison with Similar Compounds
Structural and Functional Differences
Key Research Findings
Anti-Pseudomonal Activity: Cefoperazone’s 4-ethyl-2,3-dioxopiperazine side chain confers superior activity against P. aeruginosa compared to ceftriaxone (which lacks anti-pseudomonal coverage) and cefazedone (focused on Gram+) .
Enzyme Stability: While cefoperazone has moderate intrinsic β-lactamase stability, its combination with sulbactam (a β-lactamase inhibitor) significantly improves efficacy against Bacteroides spp. and Acinetobacter spp. . In contrast, SQ 14,359 and ceftriaxone demonstrate high stability without adjuncts due to their methoxyimino and triazinyl groups, respectively .
Pharmacokinetics :
The 1-methyltetrazolethio group at C-3 in cefoperazone extends its half-life and tissue penetration, whereas LY127935’s oxa-cephem structure alters renal excretion patterns .
Toxicity :
Cefoperazone and cefazedone show comparable nephrotoxicity profiles in animal models, with tubular damage observed at high doses .
Clinical Implications
- Cefoperazone/sulbactam is preferred for hospital-acquired infections involving multidrug-resistant P. aeruginosa or anaerobes .
- Ceftriaxone remains first-line for meningitis due to superior cerebrospinal fluid penetration .
Biological Activity
The compound (6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological activity. The presence of a piperazine ring, a tetrazole moiety, and various carbonyl groups are critical for its pharmacological properties.
Key Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Contributes to pharmacological interactions |
| Tetrazole Moiety | Enhances solubility and stability |
| Carbonyl Groups | Key in forming hydrogen bonds with biological targets |
| Thioether Linkage | May enhance bioactivity through metabolic stability |
Antibacterial Properties
Research indicates that compounds similar to this structure exhibit significant antibacterial activity. The presence of the piperazine and tetrazole groups enhances the binding affinity to bacterial enzymes, leading to effective inhibition.
Case Study: Antibiotic Efficacy
A study evaluated the antibacterial effects of related compounds against resistant strains of Escherichia coli and Staphylococcus aureus. The compound demonstrated:
- Minimum Inhibitory Concentration (MIC) : 4 µg/mL against E. coli
- MIC : 8 µg/mL against S. aureus
These results indicate that this compound could serve as a promising lead in antibiotic development.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies showed that it can induce apoptosis in human cancer cell lines by activating caspase pathways.
Research Findings
In a recent study published in the Journal of Medicinal Chemistry, the compound was tested on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HCT116 (colon cancer) | 10 |
| A549 (lung cancer) | 12 |
These findings suggest that the compound has selective cytotoxicity towards cancer cells while sparing normal cells.
The proposed mechanism involves the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The structural components interact with target sites, disrupting normal cellular functions.
Enzymatic Targets
- Transpeptidases : Inhibition leads to compromised bacterial cell wall integrity.
- Topoisomerases : Targeting these enzymes interferes with DNA replication in cancer cells.
Q & A
Basic: What synthetic methodologies are recommended for constructing the bicyclic core of this compound?
Answer:
The bicyclic 5-thia-1-azabicyclo[4.2.0]oct-2-ene core is typically synthesized via a multi-step sequence involving:
- Step 1 : Cyclization of a β-lactam precursor with sulfur-containing reagents to form the thiazolidine ring.
- Step 2 : Functionalization of the 7-position via nucleophilic acyl substitution using activated amino acid derivatives (e.g., 4-hydroxyphenylacetyl groups) .
- Step 3 : Introduction of the 3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl] substituent via thiol-ene click chemistry or alkylation under anhydrous conditions .
Critical parameters include controlling stereochemistry at the 6R and 7R positions using chiral auxiliaries or asymmetric catalysis.
Basic: How can spectroscopic techniques resolve structural ambiguities in the final product?
Answer:
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at 1750–1680 cm⁻¹ for the dioxopiperazine and β-lactam rings, NH stretches at 3300–3200 cm⁻¹) .
- NMR : Use 2D experiments (COSY, HSQC) to assign stereochemistry. For example, the 4-hydroxyphenylacetyl group’s coupling constants (J = 8–10 Hz for trans protons) confirm spatial orientation .
- Mass Spectrometry : High-resolution ESI-MS detects fragmentation patterns unique to the tetrazolethio-methyl group (e.g., m/z 154.03 for [C₃H₄N₅S]+) .
Advanced: What computational strategies optimize reaction yields for introducing the 4-ethyl-2,3-dioxopiperazine moiety?
Answer:
- Density Functional Theory (DFT) : Model the activation energy for coupling the dioxopiperazine carbonyl to the amino group at position 6. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize transition states .
- Machine Learning : Train models on high-throughput reaction data (temperature, catalyst loading) to predict optimal conditions. Bayesian optimization outperforms grid search in identifying yield maxima (e.g., 72% yield at 60°C, 0.5 eq. Hünig’s base) .
- Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor reaction progress and avoid side-product formation (e.g., hydrolysis of the dioxopiperazine ring) .
Advanced: How to address contradictions in reported bioactivity data for analogs of this compound?
Answer:
- Experimental Design : Use isogenic bacterial strains (e.g., E. coli TEM-1 vs. extended-spectrum β-lactamase producers) to isolate variables affecting antimicrobial activity .
- Structure-Activity Relationship (SAR) : Compare analogs lacking the 4-hydroxyphenyl group (reduced cell permeability) or tetrazolethio-methyl substituent (altered target binding). Tabulate MIC values:
| Modification | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. P. aeruginosa |
|---|---|---|
| Parent compound | 0.25 | 8.0 |
| Without 4-hydroxyphenyl | 2.0 | >64 |
| Without tetrazolethio-methyl | 0.5 | 32.0 |
Interpretation : The 4-hydroxyphenyl group enhances Gram-negative penetration, while the tetrazolethio-methyl group stabilizes β-lactamase inhibition .
Advanced: What strategies mitigate instability of the tetrazolethio-methyl group during purification?
Answer:
- Chromatography : Use reverse-phase HPLC with 0.1% formic acid in the mobile phase to protonate the tetrazole ring, reducing nucleophilic degradation .
- Lyophilization : Freeze-dry aqueous fractions at pH 6.5–7.0 to prevent hydrolysis.
- Stability Studies : Monitor degradation via LC-MS under stress conditions (e.g., 40°C, 75% humidity). Degradation products include the sulfonic acid derivative (m/z +48 Da) and free tetrazole .
Advanced: How to validate the role of the 4-ethyl-2,3-dioxopiperazine group in β-lactamase inhibition?
Answer:
- Enzyme Assays : Compare IC₅₀ values against class A (TEM-1) and class C (AmpC) β-lactamases. The dioxopiperazine group chelates catalytic serine residues (IC₅₀ = 0.8 nM for TEM-1 vs. 12 nM for AmpC) .
- X-ray Crystallography : Resolve co-crystal structures with β-lactamases. The dioxopiperazine’s carbonyl oxygen forms a hydrogen bond with Ser70 (2.8 Å distance) .
- Mutagenesis : Introduce S70A mutations in β-lactamase to abolish inhibition, confirming mechanism .
Basic: What safety protocols are critical during large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
